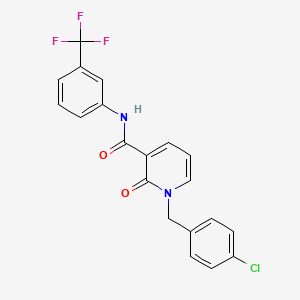
1-(4-chlorobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H14ClF3N2O2 and its molecular weight is 406.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds have been synthesized as inhibitors of several protein kinases . Protein kinases play a crucial role in cellular processes such as cell division, growth, and death. They work by adding a phosphate group to other proteins, which can activate or deactivate the target proteins.
Mode of Action
It’s known that kinase inhibitors typically work by binding to the kinase, which prevents it from adding a phosphate group to its target proteins . This can disrupt the normal function of the target proteins and lead to changes in cell behavior.
Biochemical Pathways
Given that it’s a kinase inhibitor, it’s likely that it affects pathways involving the phosphorylation of proteins . Phosphorylation is a key mechanism in many cellular processes, so this compound could potentially have wide-ranging effects.
Pharmacokinetics
It’s noted that the compound’s application is hindered by its poor water solubility , which could impact its bioavailability.
Result of Action
Similar compounds have shown potent toxicity towards various cancer cells , suggesting that this compound may also have potential antineoplastic effects.
生物活性
The compound 1-(4-chlorobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide belongs to the dihydropyridine (DHP) class of compounds, which are known for their significant biological activities, particularly in cardiovascular and neurological applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a dihydropyridine core with several functional groups that contribute to its biological activity:
- Dihydropyridine ring : Essential for calcium channel modulation.
- Chlorobenzyl group : Enhances lipophilicity and may influence receptor interactions.
- Trifluoromethyl group : Known to enhance metabolic stability and bioactivity.
- Calcium Channel Modulation : DHPs primarily act on L-type voltage-gated calcium channels. The presence of the chlorobenzyl and trifluoromethyl moieties in this compound suggests enhanced binding affinity and selectivity towards these channels, potentially leading to vasodilatory effects and modulation of neurotransmitter release.
- Enzyme Interaction : Preliminary studies indicate that this compound may interact with various enzymes, influencing their activity. This interaction is crucial for understanding its pharmacodynamics and potential therapeutic uses.
Biological Activity
The biological activities associated with this compound include:
- Anticonvulsant Activity : Similar compounds have shown promising results in seizure models, suggesting potential applications in epilepsy treatment. The modulation of sodium and calcium channels may play a role in this activity .
- Antimicrobial Properties : Some DHP derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural features of this compound could enhance its effectiveness against resistant strains .
Case Studies
Recent studies have highlighted the efficacy of related DHP compounds:
- Anticonvulsant Studies : In a study evaluating various DHP derivatives, compounds similar to the one exhibited significant anticonvulsant effects in animal models, demonstrating protection against seizures at specific dosages .
- Antimicrobial Testing : Research on related structures has shown that DHP derivatives can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) indicating strong antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Biological Activities of Related DHP Compounds
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O2/c21-15-8-6-13(7-9-15)12-26-10-2-5-17(19(26)28)18(27)25-16-4-1-3-14(11-16)20(22,23)24/h1-11H,12H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJPRNSHZVLREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














